molecular formula C10H10N2O5 B122454 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid CAS No. 153212-72-7

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid

Cat. No. B122454
M. Wt: 238.2 g/mol
InChI Key: WSJGJJOHRFJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid (abbreviated as ANBP) is a chemical compound that has been widely used in scientific research due to its unique properties. ANBP is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes.

Scientific Research Applications

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been used in a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has also been used as a substrate for enzymatic reactions, allowing researchers to study the kinetics and mechanisms of these reactions.

Mechanism Of Action

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid is a non-proteinogenic amino acid that contains a nitrophenyl group, which makes it a useful tool for studying protein-ligand interactions, enzymatic reactions, and other biochemical processes. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to probe the binding sites and mechanisms of these proteins. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical And Physiological Effects

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the regulation of cellular signaling pathways. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has also been shown to have neuroprotective effects, and may have potential therapeutic applications for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research involving 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid may also be useful for the development of new drugs and treatments for a variety of diseases, including neurodegenerative diseases, cancer, and infectious diseases.
In conclusion, 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid is a unique chemical compound that has been widely used in scientific research due to its properties. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been shown to have a variety of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and drug discovery. 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has several advantages for use in lab experiments, including its high purity and availability, its ability to bind to a variety of proteins, and its potential therapeutic applications. However, 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid also has several limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for research involving 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid, including the development of new synthetic methods, the identification of new protein targets, and the exploration of its potential therapeutic applications.

Synthesis Methods

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylacetic acid with isobutyl chloroformate to form the corresponding acid chloride. This acid chloride is then reacted with L-alanine in the presence of triethylamine to form the 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid product. The synthesis of 2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid has been optimized to produce high yields and purity, making it a readily available reagent for scientific research.

properties

CAS RN

153212-72-7

Product Name

2-Amino-4-oxo-4-(4-nitrophenyl)butanoic acid

Molecular Formula

C10H10N2O5

Molecular Weight

238.2 g/mol

IUPAC Name

2-amino-4-(4-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H10N2O5/c11-8(10(14)15)5-9(13)6-1-3-7(4-2-6)12(16)17/h1-4,8H,5,11H2,(H,14,15)

InChI Key

WSJGJJOHRFJSOD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)N)[N+](=O)[O-]

synonyms

DL-2-AMINO-4-(4-NITROPHENYL)-4-OXOBUTANOIC ACID

Origin of Product

United States

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